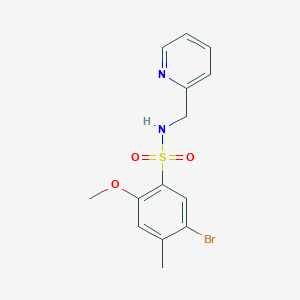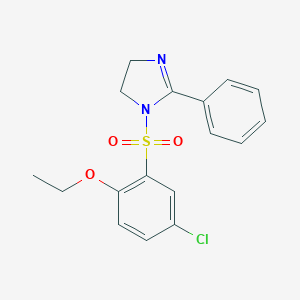
5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry due to their antibacterial properties. This specific compound is of interest in various fields of scientific research, including chemistry, biology, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves several steps:
Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced at the 2-position using a methoxylating agent like sodium methoxide.
N-alkylation: The final step involves the N-alkylation of the sulfonamide with 2-pyridinylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonic acid.
Reduction: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonamide.
Substitution: Products vary depending on the nucleophile used, such as 5-azido-2-methoxy-4-methylbenzenesulfonamide.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity.
Medicine
Medically, this compound is explored for its antibacterial properties. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This makes the compound a potential candidate for developing new antibacterial drugs.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, particularly those involved in folic acid synthesis, leading to enzyme inhibition. This results in the disruption of essential metabolic pathways in bacteria, ultimately causing their death.
類似化合物との比較
Similar Compounds
5-bromo-2-methoxy-4-methylbenzenesulfonamide: Lacks the pyridinylmethyl group, making it less effective as an enzyme inhibitor.
2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding affinity.
5-bromo-2-methoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: Has a different position for the pyridinylmethyl group, potentially altering its biological activity.
Uniqueness
The presence of both the bromine atom and the pyridinylmethyl group in 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide makes it unique. These functional groups contribute to its high reactivity and strong binding affinity to enzyme active sites, enhancing its potential as a therapeutic agent and research tool.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-5-3-4-6-16-11/h3-8,17H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDNXHIKFYXBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497961.png)
![4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497963.png)

![4-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497965.png)

![4-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497967.png)

![3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497973.png)
![3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B497975.png)
![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497979.png)



![4,5-dimethyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B497984.png)
